molecular formula C18H17N3O3S B2561141 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 868674-72-0

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2561141
CAS No.: 868674-72-0
M. Wt: 355.41
InChI Key: BHJJBZWBGKWIHS-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core with a 2,3-dihydro configuration, substituted at positions 5 and 7 with methyl groups and at position 3 with a prop-2-yn-1-yl moiety. The acetamide side chain is linked to a 2,5-dioxopyrrolidine group, contributing to its hydrogen-bonding capacity and solubility. The Z-configuration of the imine bond (C=N) is critical for maintaining planarity and electronic conjugation within the heterocyclic system.

Key structural attributes:

  • Benzothiazole ring: Electron-rich due to methyl substituents (electron-donating) and the propynyl group (moderate electron-withdrawing via sp-hybridized carbon).
  • 2,5-Dioxopyrrolidin-1-yl acetamide: Provides two ketone oxygen atoms as hydrogen-bond acceptors, enhancing solubility and interaction with biological targets.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-4-7-20-13-9-11(2)8-12(3)17(13)25-18(20)19-14(22)10-21-15(23)5-6-16(21)24/h1,8-9H,5-7,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJBZWBGKWIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps. The starting materials often include 5,7-dimethyl-2,3-dihydro-1,3-benzothiazole and 2,5-dioxopyrrolidine. The synthesis may involve the following steps:

    Formation of the Benzothiazole Intermediate: This step involves the reaction of 5,7-dimethyl-2,3-dihydro-1,3-benzothiazole with prop-2-yn-1-yl bromide under basic conditions to form the intermediate.

    Ylidene Formation: The intermediate is then reacted with an appropriate reagent to form the ylidene group.

    Acetamide Formation: Finally, the ylidene intermediate is reacted with 2,5-dioxopyrrolidine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzothiazole structures exhibit various pharmacological effects, including:

  • Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess activity against bacterial and fungal strains.

Medicinal Chemistry

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has potential applications in:

  • Drug Development : As a lead compound for developing new therapeutics targeting various diseases.
  • Biological Assays : Utilized in assays to evaluate enzyme inhibition or receptor binding.

Case Studies

Several studies have highlighted the potential of benzothiazole derivatives:

  • Anticancer Studies : Research has shown that similar benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines.
    • Example: A study demonstrated that a related benzothiazole derivative inhibited tumor growth in xenograft models.
  • Antimicrobial Activity : Investigations into the antimicrobial properties of benzothiazole derivatives revealed effectiveness against resistant strains of bacteria.
    • Example: A derivative was reported to have minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Data Table of Related Compounds

Compound NameStructureKey ActivitiesReferences
Compound AStructure AAnticancer, Antimicrobial
Compound BStructure BEnzyme Inhibition
Compound CStructure CAntiviral Activity

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogs with Modified Benzothiazole Substituents

Example : 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

Property Target Compound Analog from
Benzothiazole Substituents 5,7-dimethyl; 3-propynyl 3-ethyl; 4,6-difluoro
Electronic Effects Methyl (donating); propynyl (moderate withdrawal) Ethyl (donating); fluorine (strong withdrawal)
Molecular Weight ~395 g/mol (estimated) ~408 g/mol (C20H17F2N3O3S)
Hydrogen Bonding 2 ketone O atoms (acceptors); NH (donor) Similar acetamide group; fluorine as weak acceptors
Lipophilicity (LogP) Moderate (methyl/propynyl balance) Higher (fluorine increases hydrophobicity)

Key Findings :

  • Fluorine substituents in the analog enhance metabolic stability and membrane permeability compared to methyl groups in the target compound .

Functional Group Analogs: Acetamide Derivatives

Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

Property Target Compound Triazole-Based Analog (6a)
Core Structure Benzothiazole 1,2,3-Triazole
Acetamide Side Chain Linked to dioxopyrrolidine Linked to phenyl/nitrophenyl
Hydrogen Bonding Strong acceptors (dioxopyrrolidine) Weaker acceptors (phenyl lacks polar groups)
Synthetic Route Likely condensation/cyclization Copper-catalyzed azide-alkyne cycloaddition

Key Findings :

  • The dioxopyrrolidine group in the target compound improves solubility (logP ~1.2 estimated) compared to phenyl-substituted analogs (logP ~3.5 for 6a) .
  • Triazole-containing analogs (e.g., 6b, 6c) exhibit nitro groups that enhance electrophilicity, unlike the target compound’s neutral methyl groups .

Heterocyclic System Comparisons

Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

Property Target Compound Thiazolo-Pyrimidine (11b)
Core Structure Monocyclic benzothiazole Fused thiazolo-pyrimidine
Planarity Moderate (single ring) High (fused system enhances conjugation)
Functional Groups Dioxopyrrolidine acetamide Cyano, carbonyl, methylfuran
Spectral Data (IR) C=O stretch ~1670 cm⁻¹ C=O stretch ~1719 cm⁻¹; CN ~2210 cm⁻¹

Key Findings :

  • The target’s acetamide group offers better hydrogen-bonding diversity than 11b’s cyano and carbonyl groups .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Estimated) Key Substituents
Target Compound C19H20N3O3S 394.45 1.2 5,7-dimethyl; 3-propynyl
Analog C20H17F2N3O3S 408.42 2.8 4,6-difluoro; 3-ethyl
Triazole Analog (6b) C21H18N5O4 404.40 3.5 2-nitrophenyl; naphthoxy methyl
Thiazolo-Pyrimidine (11b) C22H17N3O3S 403.45 2.1 4-cyanobenzylidene; methylfuran

Research Implications

  • Electronic Effects: Fluorine and cyano groups in analogs enhance electrophilicity and metabolic stability, whereas methyl/propynyl groups in the target compound balance electron donation and withdrawal .

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound integrates a benzothiazole core and a dioxoisoindole moiety , both of which are known for their diverse biological activities. The benzothiazole structure is particularly recognized for its anticancer properties and interactions with various biological targets. The incorporation of the dioxopyrrolidinyl group may enhance its pharmacological profile by improving solubility and bioavailability.

While detailed mechanisms for this specific compound are not extensively documented, the benzothiazole core is known to interact with various enzymes and receptors involved in cancer progression. It is hypothesized that the compound may inhibit key metabolic pathways or modulate receptor activity associated with tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-amino thiophenol and appropriate aldehydes.
  • Alkylation : The benzothiazole core is alkylated using propargyl bromide in the presence of a base like potassium carbonate.
  • Amidation : The final step involves coupling the alkylated benzothiazole with a dioxopyrrolidinyl acetic acid derivative using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related benzothiazole derivatives:

Study Compound Activity Cell Lines Tested Findings
Benzothiazole DerivativesAnticancerC6 (rat glioma), A549, MCF-7, HT29Significant cytotoxicity observed in cancer cell lines.
5-Nitrothiazole DerivativesMAO-B InhibitionVariousExhibited competitive inhibition with IC50 values indicating strong activity.
Thiazolidinone ConjugatesAntitumorVariousBroad range of bioactivities noted across multiple cancer models.

These findings suggest that compounds with similar structural motifs to N-[...]-acetamide have promising biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this benzothiazole-derived acetamide?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition or condensation reactions. For example, the propargyl-substituted benzothiazole core can be functionalized using copper-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce triazole moieties, followed by coupling with dioxopyrrolidinyl acetamide precursors. Reaction optimization often involves solvent selection (e.g., tert-butanol/water mixtures) and catalytic systems (e.g., Cu(OAc)₂) to enhance yield .
  • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and confirm purity via recrystallization (ethanol). IR spectroscopy can track carbonyl (C=O, ~1670 cm⁻¹) and NH (~3260 cm⁻¹) groups .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • IR/NMR : Identify functional groups (e.g., C=O, NH) and aromatic protons (δ 7.2–8.4 ppm in DMSO-d₆). For example, the propargyl group’s CH₂ protons appear at δ ~5.4 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
    • Crystallography : Use SHELX for single-crystal X-ray refinement. Hydrogen-bonding patterns (e.g., N–H···O) can be analyzed using Mercury software and compared to Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity or electronic properties?

  • Approach :

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, the dioxopyrrolidinyl group’s electron-withdrawing nature can be quantified .
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The propargyl group’s π-π stacking and acetamide’s hydrogen-bonding capacity are critical for binding affinity .
    • Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests planar conformations but X-ray reveals non-planar packing, analyze torsional angles and intermolecular forces (e.g., hydrogen bonds, van der Waals). Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
  • Tools : Overlay DFT-optimized and crystallographic structures in Mercury to identify steric clashes or solvatomorphism .

Q. What experimental design (DoE) strategies optimize reaction conditions?

  • Workflow :

  • Screening : Use Plackett-Burman designs to identify critical factors (e.g., temperature, catalyst loading).
  • Optimization : Apply response surface methodology (RSM) with central composite design (CCD). For example, maximize yield by tuning solvent polarity and reaction time .
    • Automation : Bayesian optimization algorithms can iteratively adjust parameters (e.g., reagent ratios) using fewer experimental runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.